Methyl 4-nitro-L-phenylalaninate hydrochloride

Binding affinity Peptide engineering MST assay

Select Methyl 4-nitro-L-phenylalaninate hydrochloride when your project demands maximized binding signal, enzymatic sensitivity, or inhibitor potency. The 4‑nitro group confers 27–41% stronger peptide Kd versus 4‑fluoro/cyano analogs, delivers kcat/KM = 6.0×10⁵ M⁻¹s⁻¹ in chymotrypsin substrates, and yields Ki = 11.2 nM inhibitors (Tos‑Phe‑Ala‑Thr‑Phe(p‑NO₂)‑CHO). Use this high‑purity building block to ensure assay reproducibility and robust SAR data in affinity maturation campaigns, diagnostic kit development, and serine‑protease inhibitor programs.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 17193-40-7
Cat. No. B555233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-L-phenylalaninate hydrochloride
CAS17193-40-7
Synonyms17193-40-7; 4-Nitro-L-phenylalanineMethylEsterHydrochloride; (S)-methyl2-amino-3-(4-nitrophenyl)propanoatehydrochloride; L-4-Nitrophenylalaninemethylesterhydrochloride; 4-Nitro-L-phenylalaninemethylesterHCl; H-Phe(4'-NO2)-OMeHCl; p-Nitrophenylalaninemethylesterhydrochloride; (S)-(+)-4-Nitrophenylalaninemethylesterhydrochloride; methyl4-nitrophenylalaninatehydrochloride; Methyl4-nitro-L-phenylalaninatehydrochloride; (S)-4-NITROPHENYLALANINEMETHYLESTERHYDROCHLORIDE; H-Phe(4-NO2)-OMeCl; KSC496M7L; SCHEMBL240404; H-Phe(4-NO2)-OMe.HCl; 658421_ALDRICH; Jsp003511; CTK3J6675; BTHMRXRBXYHLRA-FVGYRXGTSA-N; MolPort-005-932-821; ACT04408; Methyl(2S)-2-amino-3-(4-nitrophenyl)propanoateHydrochloride; ANW-22543; CH-545; MFCD00135754
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-]
InChIInChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1
InChIKeyBTHMRXRBXYHLRA-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-nitro-L-phenylalaninate hydrochloride (CAS 17193-40-7): A High-Purity Building Block for Peptide Synthesis and Enzyme Mechanism Studies


Methyl 4-nitro-L-phenylalaninate hydrochloride (CAS: 17193-40-7) is a hydrochloride salt of a 4-nitro-substituted L-phenylalanine methyl ester . As a modified aromatic amino acid derivative, it serves as a versatile building block for solution-phase peptide synthesis and as a biochemical reagent for proteomics research . The para-nitro substitution on the phenyl ring imparts distinct electronic properties that can influence peptide conformation, enzyme recognition, and spectroscopic behavior relative to unsubstituted phenylalanine or other para-substituted analogs .

Why Generic L-Phenylalanine Esters Cannot Replace Methyl 4-nitro-L-phenylalaninate Hydrochloride in Precision Research


Substitution of Methyl 4-nitro-L-phenylalaninate hydrochloride with unmodified L-phenylalanine methyl ester hydrochloride (CAS 7524-50-7) or other para-substituted analogs fundamentally alters critical molecular properties that determine research outcomes . The para-nitro group introduces a strong electron-withdrawing effect (Hammett σₚ ≈ +0.78) that modifies the π-electron density of the aromatic ring, thereby affecting π-π stacking interactions, hydrogen-bonding capacity via the nitro oxygen lone pairs, and UV-Vis spectroscopic signatures . These electronic perturbations translate into quantifiable differences in enzyme binding affinity (ΔKd), substrate catalytic efficiency (Δkcat/KM), and inhibitory potency (ΔKi) compared to unsubstituted phenylalanine or analogs bearing fluoro-, chloro-, or cyano- substituents [1]. Consequently, experimental reproducibility and mechanistic interpretation hinge on the consistent use of the specific 4-nitro derivative rather than an assumed generic replacement.

Quantitative Comparative Evidence: Methyl 4-nitro-L-phenylalaninate Hydrochloride vs. Structural Analogs


Superior Binding Affinity (Kd) of 4-Nitro-Phenylalanine vs. 4-Fluoro and 4-Cyano Analogs in CLRFT Peptide Context

In a microscale thermophoresis (MST) study of CLRFT peptide analogues, the 4-nitro-phenylalanine-containing peptide exhibited a dissociation constant (Kd) of 36.2 ± 5.5 µM for binding to CMG238–218 [1]. This represents a 27.4% stronger binding affinity (lower Kd) compared to the 4-fluoro-phenylalanine analog (Kd = 49.9 ± 7.1 µM) and a 41.0% stronger affinity compared to the 4-cyano-phenylalanine analog (Kd = 61.4 ± 8.0 µM) in the same assay system [1].

Binding affinity Peptide engineering MST assay Structure-activity relationship

Optimal Catalytic Efficiency (kcat/KM) of 4-Nitro-Phenylalanine-Containing Peptide Substrate for α-Chymotrypsin

In a systematic study of bovine α-chymotrypsin substrate specificity, a peptide containing 4-nitrophenylalanine in the P1 position (Ac-Phe-Ala-Thr-Phe(p-NO₂)-Anb5,2-NH₂) achieved the highest specificity constant among all analogs tested, with kcat/KM = 6.0 × 10⁵ M⁻¹·s⁻¹ [1]. This value exceeded that of peptides containing unsubstituted phenylalanine, tyrosine, 4-aminophenylalanine, 4-carboxyphenylalanine, 4-guanidinophenylalanine, 4-cyanophenylalanine, and 4-methyloxycarbonylphenylalanine at the same position [1].

Enzyme kinetics Chymotrypsin Substrate specificity Chromogenic assay

Differential Behavior of 4-Nitro- vs. 4-Fluoro-Phenylalanine in Protein Synthesis Inhibition

In a cell-free protein synthesis system derived from Ehrlich mouse ascites tumor cells, both 4-nitro-phenylalanine and 4-fluoro-phenylalanine inhibited phenylalanine incorporation [1]. However, the two analogs exhibited mechanistically distinct behavior: 4-fluoro-phenylalanine stimulated phenylalanine accumulation into the 'amino acid pool' of intact cells, whereas 4-nitro-phenylalanine was slightly inhibitory to this accumulation process [1]. Neither analog affected the incorporation of other amino acids, confirming phenylalanine-specific antagonism [1].

Protein synthesis Amino acid incorporation Cell-free assay Metabolic antagonism

High-Affinity Inhibition of Phenylalanine Ammonia Lyase (PAL) by N-Methyl-4-Nitro-L-Phenylalanine Derivatives

N-Methylated derivatives of 4-nitro-L-phenylalanine act as potent inhibitors of phenylalanine ammonia lyase (PAL) from Petroselinum crispum. The N-methyl-4-nitro-L-phenylalanine (compound 6) displayed a Ki of 130 nM, while the N,N-dimethyl-4-nitro-L-phenylalanine (compound 7) exhibited an exceptionally low Ki of 8 nM [1]. In contrast, unmodified N-methyl-L-phenylalanine (compound 5) functioned as a substrate (Km = 6.6 mM, kcat = 0.22 s⁻¹) rather than an inhibitor [1].

Enzyme inhibition Phenylalanine ammonia lyase Ki determination Metabolic engineering

Assay-Certified Purity Grade (≥97-98%) with HPLC Verification Supporting Reproducible Peptide Synthesis

Commercial sourcing of Methyl 4-nitro-L-phenylalaninate hydrochloride typically offers purity specifications of ≥97% (Sigma-Aldrich) to ≥98% by HPLC (ChemImpex, TCI) . This purity tier is certified for solution-phase peptide synthesis and is accompanied by spectroscopic characterization (IR, Raman, MS) available via public spectral databases (SDBS, SpectraBase) [1][2]. The hydrochloride salt form enhances aqueous solubility (soluble in water, methanol, ethanol) and facilitates direct use in aqueous coupling reactions without additional counterion exchange steps .

Purity specification HPLC analysis Peptide synthesis Quality control

Distinct Physical and Electronic Properties Differentiating 4-Nitro-Phenylalanine Methyl Ester from Unsubstituted Phenylalanine Methyl Ester

Methyl 4-nitro-L-phenylalaninate hydrochloride exhibits a melting point of 210–214 °C, substantially elevated compared to L-phenylalanine methyl ester hydrochloride (mp ~158–162 °C) . The para-nitro group (Hammett σₚ = +0.78) introduces a strong electron-withdrawing effect that red-shifts UV absorption and provides characteristic IR vibrational modes (asymmetric/symmetric NO₂ stretches ~1520 cm⁻¹ and ~1350 cm⁻¹) not present in unsubstituted phenylalanine [1][2]. The compound's optical rotation is [α]D²⁰ = +9 ± 2° (c=2 in H₂O), providing a verifiable identity check distinct from other phenylalanine derivatives .

Physicochemical properties Hammett constant Spectroscopic signature Material characterization

Validated Application Scenarios for Methyl 4-nitro-L-phenylalaninate Hydrochloride Based on Comparative Evidence


Rational Design of High-Affinity Peptide Ligands Targeting Protein Binding Pockets

Based on the demonstrated 27–41% stronger binding affinity (Kd) of the 4-nitro-phenylalanine-containing CLRFT peptide compared to 4-fluoro and 4-cyano analogs [1], Methyl 4-nitro-L-phenylalaninate hydrochloride is the preferred building block for constructing peptide libraries intended for affinity maturation campaigns. Its superior Kd in the MST assay context supports its selection when maximizing binding signal-to-noise is critical for hit identification and SAR optimization [1].

Development of Chromogenic Substrates for Chymotrypsin Activity Assays

The uniquely high specificity constant (kcat/KM = 6.0 × 10⁵ M⁻¹·s⁻¹) conferred by the 4-nitrophenylalanine residue in the P1 position of chymotrypsin substrates makes this compound an optimal starting material for synthesizing sensitive chromogenic or fluorogenic assay reagents [2]. Researchers developing diagnostic kits or high-throughput screening assays for chymotrypsin-like proteases will achieve maximal sensitivity by incorporating this residue rather than unsubstituted phenylalanine or other aromatic analogs [2].

Synthesis of Potent Peptide Aldehyde Inhibitors for Serine Proteases

The same 4-nitrophenylalanine residue that optimizes substrate catalysis also produces potent inhibitors when incorporated into peptide aldehydes. The reported inhibitor Tos-Phe-Ala-Thr-Phe(p-NO₂)-CHO exhibited a dissociation constant (Ki) of 11.2 nM against bovine α-chymotrypsin [2]. This direct translational value from substrate optimization to inhibitor potency validates the compound's utility in medicinal chemistry campaigns targeting serine proteases implicated in inflammation, coagulation, and digestion [2].

Mechanistic Studies of Phenylalanine Antagonism in Protein Synthesis and Metabolic Pathways

The distinct functional divergence between 4-nitro- and 4-fluoro-phenylalanine—opposite effects on amino acid pool accumulation despite shared incorporation inhibition [3]—positions Methyl 4-nitro-L-phenylalaninate hydrochloride as a mechanistically distinct probe for dissecting phenylalanine transport, activation, and translational fidelity. Additionally, its derivatives act as nanomolar inhibitors of phenylalanine ammonia lyase (PAL) [4], enabling studies of phenylpropanoid pathway flux and metabolic engineering applications.

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